molecular formula C6H16Cl2N2O2S B1438427 4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride CAS No. 625106-56-1

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride

Cat. No. B1438427
M. Wt: 251.17 g/mol
InChI Key: VEEGGSIXQDYQMN-UHFFFAOYSA-N
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Description

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride (TMEDD) is a novel small molecule that has been studied for its potential applications in various scientific fields. TMEDD has been used in the synthesis of various compounds, including drugs, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Novel Building Blocks in Medicinal Chemistry

Thiomorpholine and its 1,1-dioxide variants are crucial in medicinal chemistry, serving as key building blocks. The preparation of novel bridged bicyclic thiomorpholines has shown that these compounds possess interesting biological profiles, making them valuable in drug development. Analogues of these compounds have even entered human clinical trials, highlighting their potential in creating effective treatments (Walker & Rogier, 2013).

High-Throughput Continuous Manufacturing

In pharmaceutical manufacturing, the development of a safe and high-throughput continuous processing method for thiomorpholine derivatives has been a notable advancement. This approach enabled the production of 2 kg of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, an intermediate in synthesizing HIV Maturation Inhibitor BMS-955176, demonstrating a significant improvement in the efficiency and safety of drug production (Strotman et al., 2018).

Antimicrobial Activity

Research into thiomorpholine derivatives has also explored their potential in combatting microbial resistance. For example, the synthesis and antimicrobial evaluation of thiomorpholine-4ylbenzohydrazide derivatives have unveiled new bioactive molecules with promising antimicrobial properties. These findings are crucial in the ongoing search for more effective and safer antimicrobial agents (Kardile & Kalyane, 2010).

Green Chemistry Approaches

The synthesis of thiomorpholine 1,1-dioxides using boric acid/glycerol as a catalyst represents a green chemistry innovation. This method, characterized by its simplicity and eco-friendliness, yields good to excellent outcomes, demonstrating the potential of sustainable practices in chemical synthesis (Halimehjnai et al., 2013).

properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.2ClH/c7-1-2-8-3-5-11(9,10)6-4-8;;/h1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGGSIXQDYQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656399
Record name 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride

CAS RN

625106-56-1
Record name 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethyl)thiomorpholine 1,1-dioxide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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